REACTION_CXSMILES
|
[CH:1]([C:3]1[S:7][C:6](B(O)O)=[CH:5][C:4]=1[CH3:11])=[O:2].Br[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=1.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:6]2[S:7][C:3]([CH:1]=[O:2])=[C:4]([CH3:11])[CH:5]=2)=[N:14][CH:15]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C=C(S1)B(O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
PdCl2dppf
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask degassed
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (silica gel, CH2Cl2:EtOAc, 100:0 to 0:100)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)C1=CC(=C(S1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |